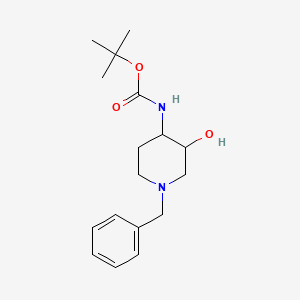

tert-butyl N-(1-benzyl-3-hydroxypiperidin-4-yl)carbamate

Beschreibung

tert-butyl N-(1-benzyl-3-hydroxypiperidin-4-yl)carbamate is a piperidine-derived carbamate compound characterized by a tert-butyloxycarbonyl (Boc) protecting group at the piperidine-4-position, a benzyl substituent at the 1-position, and a hydroxyl group at the 3-position. This structure is typical of intermediates used in medicinal chemistry for drug discovery, particularly as building blocks for protease inhibitors, kinase modulators, or GPCR-targeting agents. The Boc group serves to protect the amine during synthetic steps, while the benzyl and hydroxyl moieties influence steric and electronic properties, affecting solubility, metabolic stability, and target binding .

Eigenschaften

IUPAC Name |

tert-butyl N-(1-benzyl-3-hydroxypiperidin-4-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)18-14-9-10-19(12-15(14)20)11-13-7-5-4-6-8-13/h4-8,14-15,20H,9-12H2,1-3H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTXNBTZLOOGHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-benzyl-3-hydroxypiperidin-4-yl)carbamate can be achieved through various methods. One common approach involves the reaction of a piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Reaktionstypen: tert-Butyl-N-(1-Benzyl-3-hydroxypiperidin-4-yl)carbamate unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann zu einem Keton oder Aldehyd oxidiert werden.

Reduktion: Die Verbindung kann reduziert werden, um die Carbamategruppe zu entfernen.

Substitution: Die Benzylgruppe kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid in sauren Bedingungen.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation ein Keton ergeben, während die Reduktion ein primäres Amin erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von tert-Butyl-N-(1-Benzyl-3-hydroxypiperidin-4-yl)carbamate beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Beispielsweise kann es die Enzymaktivität hemmen, indem es an das aktive Zentrum bindet und so den Zugang zum Substrat verhindert. Die an seinem Wirkmechanismus beteiligten Pfade hängen vom jeweiligen biologischen Kontext und den Zielmolekülen ab.

Wirkmechanismus

The mechanism of action of tert-butyl N-(1-benzyl-3-hydroxypiperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access . The pathways involved in its action depend on the specific biological context and the target molecules .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Substituent Impact on Lipophilicity :

- The target compound’s benzyl group increases lipophilicity (clogP ~2.5 estimated) compared to acetyl (Compound in , clogP ~1.2) or fluorinated derivatives (). This may enhance membrane permeability but reduce aqueous solubility.

- Fluorine substitution () or methyl groups () balance lipophilicity and metabolic stability, as seen in CNS-targeting drugs .

However, it may also increase susceptibility to oxidative metabolism. In contrast, fluorinated analogues () exhibit enhanced metabolic stability and electronegativity, favoring interactions with hydrophobic enzyme pockets .

Synthetic Accessibility :

- The target compound’s synthesis likely involves benzylation of a Boc-protected 3-hydroxypiperidine-4-amine, analogous to methods in (Ac₂O acylation) and (aryl amination). Yields for similar compounds range from 64% () to 70% (), suggesting moderate efficiency.

Spectroscopic and Analytical Data

Table 2: Spectroscopic Comparison of Selected Analogues

- The target’s aromatic protons (δ 7.32) and Boc group (δ 1.42) align with typical piperidine carbamates. The absence of acetyl or fluorine signals distinguishes it from analogues in and .

Biologische Aktivität

tert-butyl N-(1-benzyl-3-hydroxypiperidin-4-yl)carbamate is a complex organic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This compound contains a piperidine ring, a benzyl group, and a tert-butyl carbamate moiety, making it suitable for various biochemical studies, particularly in the context of neurological research and enzyme interactions.

Structural Characteristics

The structural formula of this compound can be represented as follows:

- Molecular Formula : C15H22N2O3

- Molecular Weight : 278.35 g/mol

- SMILES Notation : CC(C)(C)OC(=O)NC@@HC(=O)CCl

This compound's architecture allows it to engage with various molecular targets, particularly enzymes and receptors, which is crucial for understanding its biological activity.

The biological activity of this compound primarily stems from its interaction with specific enzymes and receptors. The presence of the carbamate functional group enables the compound to undergo hydrolysis and other chemical transformations, which can modulate enzyme activity. Such interactions may involve:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites or altering their conformational states.

- Receptor Modulation : It may interact with neurotransmitter receptors, potentially affecting neurological pathways.

Biological Activity and Applications

Research indicates that this compound exhibits promising biological activity in several areas:

- Neurological Research : The compound has been studied for its potential effects on neurotransmitter systems, making it a candidate for investigating treatments for neurological disorders.

- Enzyme Studies : It serves as a valuable tool in studying enzyme mechanisms, particularly those involved in metabolic pathways.

Case Studies

A notable study highlighted the use of this compound in exploring its interactions with specific enzymes involved in neurotransmitter metabolism. For instance, it was found to modulate the activity of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The inhibition of AChE could lead to increased levels of acetylcholine, suggesting potential applications in treating conditions like Alzheimer's disease.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl N-hydroxycarbamate | Lacks the benzyl group | Simpler structure |

| Tert-butyl N-(4-hydroxycyclohexyl)carbamate | Contains a cyclohexyl ring | Different ring structure |

| Tert-butyl ((1-benzyl-4-hydroxypiperidin-4-yl)methyl)carbamate | Variation in hydroxypiperidine position | Potentially different biological effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.